1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)methanamine
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Overview
Description
1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)methanamine is a compound that features a pyrrolidine ring attached to a thiophene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)methanamine typically involves the reaction of 1-ethyl-2-pyrrolidinemethanol with thiophen-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in the investigation of biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions enable the compound to modulate the activity of enzymes or receptors, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine
- (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amine
- (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine
Uniqueness
Compared to similar compounds, 1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)methanamine stands out due to the presence of the thiophene ring. This ring imparts unique electronic properties and reactivity, making the compound suitable for applications that require specific electronic characteristics.
Properties
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-2-14-7-3-5-11(14)9-13-10-12-6-4-8-15-12/h4,6,8,11,13H,2-3,5,7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGPYRXJNKLVGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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